molecular formula C13H14ClNO B13753421 6-Chloro-8-methyl-2-propylquinolin-4(1H)-one CAS No. 1070880-12-4

6-Chloro-8-methyl-2-propylquinolin-4(1H)-one

Cat. No.: B13753421
CAS No.: 1070880-12-4
M. Wt: 235.71 g/mol
InChI Key: UJKVPPKHEIKNLN-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-2-propylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-2-propylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and ketone.

    Cyclization: The key step involves the cyclization of the intermediate to form the quinoline ring.

    Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methylation and Propylation: Methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of organic semiconductors and dyes.

Biology

    Antimicrobial Agents: Quinoline derivatives exhibit antimicrobial properties.

    Anticancer Agents: Some derivatives are studied for their anticancer activities.

Medicine

    Pharmaceuticals: Used in the development of drugs for various diseases, including malaria and tuberculosis.

Industry

    Agrochemicals: Used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-2-propylquinolin-4(1H)-one depends on its specific application. For example, as an antimicrobial agent, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. The molecular targets and pathways involved would vary based on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    Chloroquine: A well-known antimalarial drug.

    Quinolinic Acid: An intermediate in the kynurenine pathway.

Uniqueness

6-Chloro-8-methyl-2-propylquinolin-4(1H)-one is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to other quinoline derivatives.

Properties

CAS No.

1070880-12-4

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

6-chloro-8-methyl-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C13H14ClNO/c1-3-4-10-7-12(16)11-6-9(14)5-8(2)13(11)15-10/h5-7H,3-4H2,1-2H3,(H,15,16)

InChI Key

UJKVPPKHEIKNLN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)C

Origin of Product

United States

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